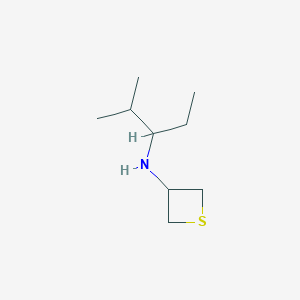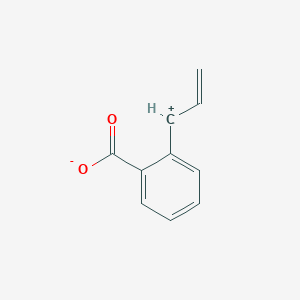
2-(Propa-1,2-dien-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propa-1,2-dien-1-yl)benzoic acid typically involves the reaction of propargyl bromide with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoate anion attacks the propargyl bromide, leading to the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Propa-1,2-dien-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The propa-1,2-dien-1-yl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2-(Propa-1,2-dien-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propa-1,2-dien-1-yl)benzoic acid involves its interaction with various molecular targets. The propa-1,2-dien-1-yl group can undergo nucleophilic addition reactions, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar reactivity but lacking the propa-1,2-dien-1-yl group.
Cinnamic acid: Contains a phenyl group substituted with a propenoic acid moiety, similar in structure but with different reactivity.
Phenylacetic acid: Another aromatic carboxylic acid with a different substitution pattern.
Uniqueness
This structural feature allows for unique chemical transformations and interactions that are not possible with simpler aromatic carboxylic acids .
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H2 |
InChI Key |
HOGPGEVUHSNVGW-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH+]C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13019977.png)
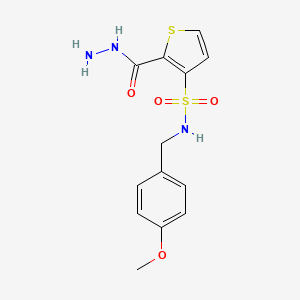
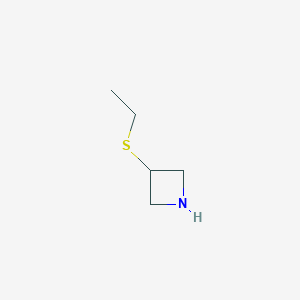
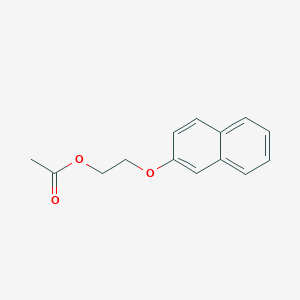
![4-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13019993.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
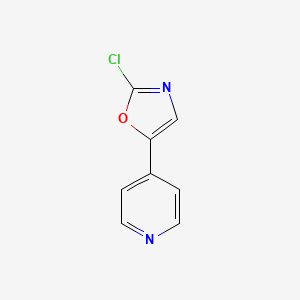
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
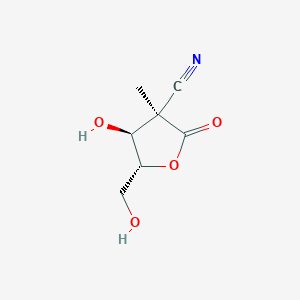
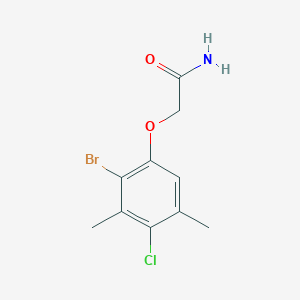
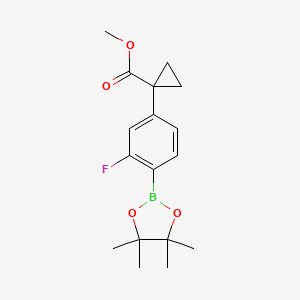
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
